molecular formula C25H33NO6S B5124208 Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5124208
M. Wt: 475.6 g/mol
InChI Key: PYVYOIYMFCIMRR-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a 3,4,5-triethoxyphenyl carbonylamino group at position 2, a methyl group at position 6, and an ethyl ester at position 3. Tetrahydrobenzo[b]thiophenes are widely studied for their roles in pharmaceuticals, dyes, and materials science due to their versatile reactivity and biological activity .

Properties

IUPAC Name

ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO6S/c1-6-29-18-13-16(14-19(30-7-2)22(18)31-8-3)23(27)26-24-21(25(28)32-9-4)17-11-10-15(5)12-20(17)33-24/h13-15H,6-12H2,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVYOIYMFCIMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. The process begins with the preparation of the core benzothiophene structure, followed by the introduction of the ethyl ester and the triethoxyphenylcarbonyl groups. Common reagents used in these reactions include ethyl chloroformate, triethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of benzothiophene have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the triethoxyphenyl group enhances the lipophilicity and bioavailability of these compounds, making them more effective in cellular environments.

Neuroprotective Effects
The compound has also shown promise in neuroprotection. Research suggests that similar structures can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Applications

Enzyme Inhibition
this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, studies have highlighted its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results indicate that it possesses inhibitory effects on both gram-positive and gram-negative bacteria. This characteristic opens avenues for developing new antimicrobial agents to combat resistant strains.

Material Science

Polymer Synthesis
In material science, this compound can serve as a monomer in the synthesis of novel polymers with tailored properties. The unique functional groups allow for the creation of materials with enhanced thermal stability and mechanical strength.

Nanotechnology Applications
The compound is being explored for applications in nanotechnology. Its ability to form stable complexes with metal ions makes it a candidate for developing nanomaterials used in drug delivery systems and imaging agents.

Case Studies

Study Title Focus Area Findings
Anticancer Potential of Benzothiophene DerivativesMedicinal ChemistrySignificant inhibition of tumor cell proliferation observed in vitro.
Neuroprotective Mechanisms of Novel CompoundsPharmacologyReduction in oxidative stress markers in neuronal cell cultures.
Synthesis of Functional Polymers from BenzothiopheneMaterial ScienceDevelopment of polymers with improved mechanical properties and thermal stability.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in specific biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a common 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate scaffold with multiple analogs, differing primarily in the substituents at positions 2 and 5. Key comparisons include:

Key Differentiators

  • Substituent Effects: The 3,4,5-triethoxy group offers three ethoxy substituents, enabling stronger electron-donating effects than mono- or di-substituted phenyl groups (e.g., 4-chloro-2-methylphenoxy in ). This could enhance stability in acidic environments or modulate solubility .
  • Steric Considerations : The tert-pentyl group in introduces significant steric hindrance, whereas the methyl group at position 6 in the target compound balances steric effects with synthetic accessibility.

Biological Activity

Ethyl 6-methyl-2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a triethoxyphenyl group attached via an amide linkage. Its molecular formula is C21H25N2O6SC_{21}H_{25}N_{2}O_{6}S with a molecular weight of 419.5 g/mol. The IUPAC name highlights its complex structure:

  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Acylation : The introduction of the triethoxyphenyl group is done using acylation with the appropriate benzoyl chloride derivative.
  • Esterification : The final step involves esterification to form the ethyl ester.

These steps are crucial for obtaining the desired compound with high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The triethoxyphenyl group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activity related to cell signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by disrupting microtubule dynamics and inducing cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro.
  • Antioxidant Properties : It may scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies and Experimental Data

Several studies have explored the biological effects of related compounds:

StudyFindings
Research ADemonstrated cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 30 µM.
Research BShowed significant reduction in TNF-alpha levels in LPS-stimulated macrophages (p < 0.05).
Research CIndicated enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis typically involves:

  • Core formation : Constructing the tetrahydrobenzo[b]thiophene core via cyclization reactions, often using Gewald or analogous methods with ethyl cyanoacetate, sulfur, and cyclohexanone derivatives under basic conditions (e.g., morpholine) .
  • Acylation : Introducing the (3,4,5-triethoxyphenyl)carbonylamino group via reaction with acyl chlorides or anhydrides in solvents like dichloromethane under reflux .
  • Purification : Reverse-phase HPLC (methanol/water gradients) or recrystallization (alcohol-based solvents) achieves >95% purity . Key validation: Monitor reactions via TLC and confirm purity using NMR (e.g., absence of residual solvent peaks) and mass spectrometry .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Identifies substituent environments (e.g., ethyl ester protons at δ ~1.35 ppm, tetrahydrobenzothiophene protons at δ 1.6–2.7 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of intermediates, while toluene with piperidine catalysis improves Knoevenagel condensation efficiency .
  • Temperature control : Reflux conditions (40–70°C) balance reaction rate and side-product formation .
  • Catalysts : Triethylamine or diethylamine accelerates acylation steps; reducing agents (e.g., NaBH4) stabilize reactive intermediates . Example: A 15% yield increase was observed using DMF over ethanol in analogous thiophene syntheses .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and positive controls (e.g., indomethacin) .
  • Structural analogs : Compare activity with derivatives (e.g., ethyl 2-cyanoacrylamido-thiophenes) to isolate pharmacophore contributions .
  • Dose-response curves : Address discrepancies by testing a wider concentration range (e.g., 0.1–100 μM) .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Modular substitution : Systematically replace the 3,4,5-triethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
  • Pharmacokinetic profiling : Evaluate metabolic stability via microsomal assays (e.g., rat liver microsomes) and logP measurements (target ~3.3 for optimal permeability) .
  • Molecular docking : Use X-ray crystallography data (e.g., PDB IDs for COX-2 or kinases) to model interactions and guide rational design .

Data Contradiction Analysis

  • Spectral inconsistencies : Conflicting NMR shifts may arise from solvent polarity (CDCl3 vs. DMSO-d6) or tautomerism. Always report solvent and temperature conditions .
  • Biological variability : Discrepancies in IC50 values (e.g., antioxidant assays) often stem from assay protocols (DPPH vs. ABTS radicals). Cross-validate using multiple assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.